N-(1-Oxo-1H-phenalen-2-YL)acetamide
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Overview
Description
N-(1-Oxo-1H-phenalen-2-YL)acetamide is a chemical compound with a molecular structure that includes a phenalenone core and an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Oxo-1H-phenalen-2-YL)acetamide typically involves the reaction of phenalenone with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(1-Oxo-1H-phenalen-2-YL)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phenalenone derivatives.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and are carried out under inert atmospheres.
Major Products Formed
The major products formed from these reactions include various phenalenone derivatives, which can have different functional groups attached to the phenalenone core .
Scientific Research Applications
N-(1-Oxo-1H-phenalen-2-YL)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(1-Oxo-1H-phenalen-2-YL)acetamide involves its interaction with molecular targets such as proteins and nucleic acids. In antimicrobial photodynamic therapy, the compound acts as a photosensitizer, generating reactive oxygen species (ROS) upon light irradiation. These ROS can damage cellular components, leading to the inactivation of microbial cells .
Comparison with Similar Compounds
Similar Compounds
Phenalenone: Shares the phenalenone core but lacks the acetamide group.
Phenoxy acetamide: Contains a phenoxy group instead of the phenalenone core.
N-(1,1’-biphenyl)-2-yl-acetamide: Similar structure but with a biphenyl group instead of phenalenone.
Uniqueness
N-(1-Oxo-1H-phenalen-2-YL)acetamide is unique due to its combination of the phenalenone core and the acetamide group, which imparts specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
64636-23-3 |
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Molecular Formula |
C15H11NO2 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
N-(1-oxophenalen-2-yl)acetamide |
InChI |
InChI=1S/C15H11NO2/c1-9(17)16-13-8-11-6-2-4-10-5-3-7-12(14(10)11)15(13)18/h2-8H,1H3,(H,16,17) |
InChI Key |
WGIPFLBLEHRDPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=CC=CC3=C2C(=CC=C3)C1=O |
Origin of Product |
United States |
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